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Compound of Interest |

4-Acetoxy-3-
Compound Name:

methoxycinnamaldehyde
CAS No.: 65401-83-4
Cat. No.: B1233962

Get Quote

Executive Summary & Chemical Context[1][2][3][4]
[5][6]

4-Acetoxy-3-methoxycinnamaldehyde (CAS: 83071-67-4), often referred to as Coniferyl
Aldehyde Acetate, is a pivotal phenylpropanoid derivative. Structurally, it represents the O-
acetylated form of coniferyl aldehyde, a key metabolite in the lignin biosynthesis pathway.

In drug discovery, this molecule serves as a lipophilic "masked" Michael acceptor. The
presence of the acetoxy group at the para-position modulates the molecule's bioavailability and
reactivity compared to its parent phenol, coniferyl aldehyde. Upon intracellular hydrolysis by
esterases, it releases the active coniferyl aldehyde, which is known to interact with the
Nrf2/ARE antioxidant pathway and exhibit anti-inflammatory properties.

This guide provides a rigorous analytical standard for the identification, synthesis, and quality
control of this compound, designed for researchers requiring absolute structural confirmation.
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Chemical Identity

Parameter Detail

E)-4-(3-oxoprop-1-en-1-yl)-2-methoxyphenyl
IUPAC Name [(E)-4-( prop yl) yphenyl]

acetate

Molecular Formula

Molecular Weight 220.22 g/mol

Melting Point 97-100 °C (Crystalline Solid)
Soluble in

Solubility
, DMSO, MeOH; Insoluble in Water

Synthesis & Preparation Protocol

To ensure spectral data correlates with an authentic sample, the following synthesis protocol is
recommended. This method utilizes the acetylation of coniferyl aldehyde, ensuring high yield
and purity suitable for spectral benchmarking.

Reaction Scheme (DOT Visualization)
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Figure 1: Acetylation pathway for the synthesis of the target compound from coniferyl aldehyde.
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Step-by-Step Methodology

o Reagent Prep: Dissolve Coniferyl Aldehyde (1.78 g, 10 mmol) in anhydrous Pyridine (5 mL)
under an inert nitrogen atmosphere.

o Acetylation: Cool the solution to 0°C in an ice bath. Dropwise add Acetic Anhydride (

, 1.5 mL, 15 mmol).

e Reaction: Allow the mixture to warm to room temperature and stir for 4 hours. Monitor via
TLC (Hexane:EtOAc 7:3); the starting material (

) should disappear, replaced by a less polar spot (
).

o Workup: Pour the reaction mixture into ice-cold 1M HCI (50 mL) to neutralize pyridine. A
precipitate may form. Extract with Ethyl Acetate (3 x 30 mL).

 Purification: Wash organic layers with brine, dry over

, and concentrate in vacuo. Recrystallize the crude yellow solid from hot Ethanol/Hexane to
yield pale yellow needles.

Spectral Characterization (The Core)

The following data represents the definitive spectral fingerprint for 4-Acetoxy-3-
methoxycinnamaldehyde.

A. Nuclear Magnetic Resonance ( H & C NMR)

Solvent:

| Frequency: 400 MHz (
H), 100 MHz (
C)

The acetylation of the phenolic oxygen causes a distinct downfield shift of the aromatic protons
and carbons, differentiating it from the parent coniferyl aldehyde.
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H NMR Data Table
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Position

Chemical

Shift ( Multiplicity

ppm)

Integration

Coupling (

Hz)

Assignment
Logic

CHO

9.68 Doublet (d)

1H

7.7

Aldehyde
proton;
characteristic
downfield

signal.

H-7

7.43 Doublet (d)

1H

16.0

Vinylic proton

(

to ring).

Large

confirms
trans (E)

geometry.

H-2

7.15 Doublet (d)

1H

1.8

Aromatic
proton (meta

coupling).

H-6

Doublet of
Doublets (dd)

7.12

1H

8.2,1.8

Aromatic

proton.

H-5

7.08 Doublet (d)

1H

8.2

Aromatic
proton (ortho

to acetoxy).

Doublet of
Doublets (dd)

6.65

1H

16.0, 7.7

Vinylic proton

(
to ring,

to CHO).

OMe

3.88 Singlet (s)

3H

Methoxy
group at C-3.
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Diagnostic:
OAc 2.34 Singlet (s) 3H - Acetyl methyl
group.
C NMR Data Table
Shift (
Carbon Type Assignment
ppm)
Carbonyl (Aldehyde) 193.4 Conjugated aldehyde C=0.
Carbonyl (Ester) 168.6 Acetoxy C=0.
) C-OMe (Deshielded by
Aromatic C-3 151.8
oxygen).
Aromatic C-4 142.1 C-OAc (Ipso carbon).
Alkene (C-7) 152.0 -carbon of enal system.
Alkene (C-8) 128.5 -carbon of enal system.
Aromatic (C-1,2,5,6) 111.5-133.0 Ring carbons.
Methoxy (
56.1 Typical methoxy shift.
)
Acetyl (
20.6 Acetyl methyl carbon.

B. Infrared Spectroscopy (FT-IR)

Method: KBr Pellet or ATR
The IR spectrum is critical for confirming the presence of two distinct carbonyl environments.

e 1760 cm
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(Strong): Phenolic Ester C=0 stretch. (Higher frequency than aliphatic esters due to

conjugation with the oxygen lone pair interacting with the ring).

e 1675cm

(Strong): Conjugated Aldehyde C=0 stretch.

e 1625 cm

(Medium): C=C Alkene stretch (Conjugated).

e 1590, 1510 cm

: Aromatic ring skeletal vibrations.

e 1190 cm

: C-O-C stretch (Ester/Ether).

C. Mass Spectrometry (EI-MS)

lonization: Electron Impact (70 eV)

The fragmentation pattern is self-validating, showing the sequential loss of the acetyl group

(ketene) and carbon monoxide.

Fragmentation Pathway (DOT Visualization)
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Molecular lon [M]+

m/z 220

42 Da

M - 42]+
Loss of Ketene (CH2=C=0)
m/z 178 (Coniferyl Aldehyde ion)

28 Da

[M - 42 - 28]+

Loss of CO
m/z 150

15 Da

[M-42-28-15]+
Loss of CH3
m/z 135

Click to download full resolution via product page

Figure 2: Proposed EI-MS fragmentation pathway confirming the acetoxy substituent.

Quality Control & Purity Assessment

For researchers using this compound in biological assays (e.g., Nrf2 activation studies), purity
is paramount.

HPLC Method (Reverse Phase)

e Column: C18 (4.6 x 150 mm, 5
m).
o Mobile Phase: A: 0.1% Formic Acid in Water; B: Acetonitrile.

e Gradient: 10% B to 90% B over 20 minutes.
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e Detection: UV at 310 nm (Max absorption of cinnamaldehyde chromophore).

e Retention Time: Expect elution ~2-3 minutes after coniferyl aldehyde due to increased
lipophilicity from the acetate group.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
Suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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